molecular formula C20H22ClN7 B11038741 N-(4-chlorophenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

N-(4-chlorophenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B11038741
M. Wt: 395.9 g/mol
InChI Key: OLFLPZGIJLSZFG-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a triazine core, which is a six-membered ring containing three nitrogen atoms, and is substituted with a chlorophenyl group and a phenylpiperazinylmethyl group. The unique structure of this compound makes it a valuable subject of study in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloroaniline with cyanuric chloride to form an intermediate, which is then reacted with 4-phenylpiperazine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time is crucial to ensure consistent quality. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions typically result in the formation of new compounds with different functional groups .

Scientific Research Applications

N-(4-chlorophenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The compound’s structure allows it to bind to active sites of target proteins, leading to changes in their activity and subsequent biological effects .

Properties

Molecular Formula

C20H22ClN7

Molecular Weight

395.9 g/mol

IUPAC Name

2-N-(4-chlorophenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C20H22ClN7/c21-15-6-8-16(9-7-15)23-20-25-18(24-19(22)26-20)14-27-10-12-28(13-11-27)17-4-2-1-3-5-17/h1-9H,10-14H2,(H3,22,23,24,25,26)

InChI Key

OLFLPZGIJLSZFG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=NC(=NC(=N2)NC3=CC=C(C=C3)Cl)N)C4=CC=CC=C4

Origin of Product

United States

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